molecular formula C11H20N2O3 B12938369 tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B12938369
M. Wt: 228.29 g/mol
InChI Key: ZAPSOMCRRZRMKB-MRVPVSSYSA-N
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Description

tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine. The process can be summarized as follows:

    Reaction with Di-tert-butyl Dicarbonate: The amine reacts with di-tert-butyl dicarbonate in the presence of a base to form the carbamate.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. .

Chemical Reactions Analysis

tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate involves the formation of a stable carbamate linkage. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Upon deprotection, the carbamate is cleaved, releasing the free amine. This process is facilitated by the resonance stabilization of the carbamate intermediate .

Comparison with Similar Compounds

tert-Butyl (S)-(6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate can be compared with other carbamates such as:

The unique spirocyclic structure of this compound imparts distinct chemical properties, making it valuable in specific synthetic and industrial applications.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-[(8S)-6-oxa-2-azaspiro[3.4]octan-8-yl]carbamate

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-8-4-15-7-11(8)5-12-6-11/h8,12H,4-7H2,1-3H3,(H,13,14)/t8-/m1/s1

InChI Key

ZAPSOMCRRZRMKB-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1COCC12CNC2

Canonical SMILES

CC(C)(C)OC(=O)NC1COCC12CNC2

Origin of Product

United States

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